molecular formula C28H31NO6 B7971857 7-[(2-hydroxyphenyl)methyl-methylamino]-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one

7-[(2-hydroxyphenyl)methyl-methylamino]-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one

Cat. No.: B7971857
M. Wt: 477.5 g/mol
InChI Key: SOFSXTKPGSIDCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of colchicine derivatives characterized by a benzo[a]heptalen-9-one core substituted with methoxy, amino, and arylalkyl groups. Its structure includes a 7-[(2-hydroxyphenyl)methyl-methylamino] substituent, which distinguishes it from other colchicine-related alkaloids.

Properties

IUPAC Name

7-[(2-hydroxyphenyl)methyl-methylamino]-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO6/c1-29(16-18-8-6-7-9-22(18)30)21-12-10-17-14-25(33-3)27(34-4)28(35-5)26(17)19-11-13-24(32-2)23(31)15-20(19)21/h6-9,11,13-15,21,30H,10,12,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFSXTKPGSIDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1O)C2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16892-03-8
Record name Speciozine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016892038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Deacetylcolchicine (7-Amino-1,2,3,10-Tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one)

  • Structural Differences: Lacks the (2-hydroxyphenyl)methyl-methylamino group at position 7; instead, it has a primary amine.
  • Functional Impact : The absence of the aromatic hydroxyphenyl group reduces hydrophobicity and hydrogen-bonding capacity.
  • Biological Activity : Binds to Gβ subunits of G proteins via interactions with Tyr145 and Leu117 in the "hot spot" region of the protein . The simpler structure may limit its ability to engage in secondary interactions compared to the target compound.

Deacetylcolchiceine (7-Amino-10-Hydroxy-1,2,3-Trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one)

  • Structural Differences: Replaces the 10-methoxy group with a hydroxyl group and lacks the (2-hydroxyphenyl)methyl-methylamino moiety.
  • Biological Activity: Reported in Epiphyllum oxypetalum and Celosia argentea with anticancer, antioxidant, and immunosuppressive properties . The hydroxyl group may facilitate redox-related mechanisms absent in the target compound.

(S)-7-Hydroxy-1,2,3-Trimethoxy-10-Methylsulfanyl-6,7-dihydro-5H-benzo[a]heptalen-9-one (NSC 691039)

  • Structural Differences: Features a methylsulfanyl (-SCH₃) group at position 10 and a hydroxy group at position 7 instead of the hydroxyphenylmethyl-methylamino substituent.
  • Biological Activity : Classified as a National Cancer Institute (NCI) candidate with antitumor properties, though its mechanism may diverge due to the thioether group’s electronic effects .

Demecolcine (Colcemid; 1,2,3,10-Tetramethoxy-7-(Methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one)

  • Structural Differences: Substitutes the (2-hydroxyphenyl)methyl group with a simple methylamino group at position 5.
  • Functional Impact : Reduced steric bulk and hydrogen-bonding capacity compared to the target compound.
  • Biological Activity : Clinically used as an antimitotic agent by inhibiting microtubule polymerization. Its simpler structure may result in faster clearance and lower tissue retention .

(7S)-7-(Dimethylamino)-1,2,3,10-Tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one (CAS 7336-44-9)

  • Structural Differences: Features a dimethylamino group (-N(CH₃)₂) at position 7 instead of the hydroxyphenylmethyl-methylamino group.
  • Biological Activity: Limited data, but dimethylamino groups are known to enhance interaction with hydrophobic pockets in proteins .

Comparative Analysis Table

Compound Name Key Substituents Molecular Weight Key Biological Activities References
Target Compound 7-[(2-Hydroxyphenyl)methyl-methylamino], 1,2,3,10-tetramethoxy 429.46* Anticancer (hypothesized), Gβ interaction
N-Deacetylcolchicine 7-Amino, 1,2,3,10-tetramethoxy 357.40 Gβ binding, antimitotic
Deacetylcolchiceine 7-Amino, 10-hydroxy, 1,2,3-trimethoxy 343.36 Anticancer, antioxidant
NSC 691039 7-Hydroxy, 10-methylsulfanyl, 1,2,3-trimethoxy 376.44 Antitumor (NCI candidate)
Demecolcine (Colcemid) 7-Methylamino, 1,2,3,10-tetramethoxy 371.41 Antimitotic (microtubule inhibition)
(7S)-7-(Dimethylamino)-... (CAS 7336-44-9) 7-Dimethylamino, 1,2,3,10-tetramethoxy 385.43 Protein binding (hypothesized)

*Calculated based on molecular formula C₂₄H₂₇NO₆.

Research Findings and Implications

  • Metabolic Stability : Compounds with sulfur (e.g., NSC 691039) or hydroxyl groups (e.g., deacetylcolchiceine) may undergo faster Phase I/II metabolism compared to the target compound’s methoxy and arylalkyl groups .
  • Solubility : The hydroxyphenyl group in the target compound could reduce aqueous solubility compared to N-deacetylcolchicine but improve lipid bilayer penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.